molecular formula C14H16ClN5O B4914327 5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4914327
M. Wt: 305.76 g/mol
InChI Key: GTJRPNSDIQOOAE-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a 1,2,3-triazole core substituted with an amino group and a carboxamide linked to a cyclopentyl ring, is characteristic of scaffolds designed for targeted protein interaction. This compound is primarily investigated for its potential as a kinase inhibitor , with research indicating utility in probing intracellular signaling pathways. The 1,2,3-triazole moiety is a common pharmacophore known to mimic amide bonds, contributing to metabolic stability and favorable binding affinity. Specific research applications include the study of cancer cell proliferation and inflammatory signaling cascades , where its mechanism of action involves the potent and selective inhibition of key enzymes. The 3-chlorophenyl substituent is often incorporated to enhance lipophilicity and membrane permeability, while the cyclopentyl group is engineered to fit within specific hydrophobic pockets of target proteins. As such, this molecule serves as a crucial chemical probe for validating new therapeutic targets and for structure-activity relationship (SAR) studies aimed at developing novel small-molecule therapeutics.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-cyclopentyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-9-4-3-7-11(8-9)20-13(16)12(18-19-20)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJRPNSDIQOOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its unique structural features and potential biological activities. It exhibits promising anti-parasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Cyclopentyl substituent : Contributes to the overall hydrophobic character and may influence binding affinity.

Molecular Formula and Properties

PropertyValue
Common NameThis compound
CAS Number1032228-29-7
Molecular FormulaC14H16ClN5O
Molecular Weight305.76 g/mol

The biological activity of this compound primarily involves:

  • Inhibition of Protozoan Metabolism : The compound disrupts metabolic processes in Trypanosoma cruzi, leading to cell death. This mechanism has been confirmed through various in vitro studies using infected VERO cells .
  • Binding to Biological Targets : It interacts with specific enzymes and receptors, modulating cellular signaling pathways that are critical for parasite survival .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the compound's structure can significantly alter its potency and selectivity:

  • Amine Group Influence : The presence of the amino group is crucial for maintaining bioactive conformation and enhancing interaction with molecular targets .
  • Substituent Variations : Changing the chlorophenyl or cyclopentyl groups can lead to variations in biological activity, indicating that these moieties play a significant role in the compound's efficacy .

Anti-Parasitic Activity

A notable study evaluated the efficacy of the compound against Trypanosoma cruzi. The results indicated:

  • Potency : The compound exhibited submicromolar activity (pEC50 > 6) against the parasite.
  • Selectivity : It showed over 100-fold selectivity against non-target cells (e.g., VERO and HepG2), suggesting a favorable safety profile for further development .

Synthesis and Optimization

The synthesis of this compound typically involves:

  • Formation of the triazole ring via cycloaddition reactions.
  • Introduction of the chlorophenyl group through nucleophilic aromatic substitution.
  • Attachment of the cyclopentyl group via alkylation reactions .

Scientific Research Applications

Structural Features

The presence of the chlorophenyl group enhances the compound's reactivity and biological activity compared to similar compounds. The triazole ring is known for its participation in various chemical reactions, making this compound a versatile building block in organic synthesis.

Chemistry

5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions such as:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
  • Reduction : Reduction reactions can be performed using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution Reactions : Participates in nucleophilic or electrophilic substitution reactions.

Biology

Research indicates that this compound possesses significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant activity against resistant bacterial strains.
    • Case Study: A study published in the Journal of Medicinal Chemistry reported substantial antimicrobial efficacy against various pathogens.
  • Antifungal Activity : The chlorophenyl group enhances antifungal potency. The compound has been tested against Candida albicans, demonstrating effective inhibition.
    • Case Study: Research conducted on triazole derivatives highlighted their effectiveness against fungal infections.

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation by disrupting essential signaling pathways involved in tumor growth.
    • Case Study: In vivo studies using animal models showed that similar compounds significantly reduced tumor size.

Industry

In industrial applications, this compound is utilized in the development of new materials due to its unique chemical properties. It has potential uses in:

  • Polymer Development : As an additive to enhance material properties.
  • Coatings : Providing protective features due to its chemical stability.

Chemical Reactions Analysis

Table 1: Key Reaction Parameters for Triazole Formation

ReactantConditionsYieldReference
3-chlorophenyl azideNaOH, EtOH, 80°C, 1 hr56–70%
N-cyclopentyl cyanoacetamideMicrowave-assisted68%

This method prioritizes regioselectivity for 1,4-disubstituted triazoles, critical for maintaining bioactivity .

Amide Substitution Reactions

The cyclopentyl carboxamide group undergoes nucleophilic substitution under acidic or basic conditions:

  • Hydrolysis : Treatment with HCl (6M) at reflux yields the corresponding carboxylic acid, though this reduces solubility.

  • Amination : Reaction with primary amines (e.g., methylamine) in DMF at 60°C replaces the cyclopentyl group, altering pharmacokinetic properties .

Table 2: Amide Group Reactivity

Reaction TypeReagents/ConditionsProductApplication
HydrolysisHCl (6M), reflux, 4 hr5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acidIntermediate for prodrugs
AminationMethylamine, DMF, 60°CN-methyl derivativeSAR studies

Amino Group Reactivity

The 5-amino group participates in:

  • Acylation : Acetic anhydride in pyridine forms the N-acetylated derivative, improving metabolic stability .

  • Diazo Coupling : Reaction with aryl diazonium salts produces azo derivatives, though this is less explored for this compound .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophilic substitution to the para position:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group, enabling further reduction to amines.

  • Sulfonation : Fuming H₂SO₄ at 100°C adds a sulfonic acid group, enhancing water solubility .

Table 3: Substituent Effects on Aromatic Reactivity

ReactionConditionsOutcomeSelectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 hr4-nitro-3-chlorophenyl derivativePara >90%
SulfonationH₂SO₄ (fuming), 100°C, 6 hr4-sulfo-3-chlorophenyl derivativePara ~85%

Triazole Ring Oxidation

  • Peracid Oxidation : m-CPBA in dichloromethane oxidizes the triazole to a triazole N-oxide, altering electronic properties .

  • Selectivity : Oxidation occurs preferentially at N2 due to electron-withdrawing effects of the 3-chlorophenyl group .

Reductive Dechlorination

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol removes the chlorine atom, forming a phenyl derivative with reduced steric hindrance.

Metal-Mediated Coupling Reactions

The triazole ring facilitates coordination with transition metals:

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the 3-chlorophenyl group, enabling diversification .

  • Copper Complexation : Forms stable Cu(I) complexes, useful in catalytic applications .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces ring-opening reactions, forming nitrile and cyclopentylamine byproducts.

  • Acid/Base Stability : Stable in pH 3–9 but degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted cyclization improves yield (68% vs. 56% conventional) .

  • SAR Insights : Substitution at the carboxamide group (e.g., cyclopentyl → methyl) reduces anti-parasitic activity by 10-fold .

  • Oxidation Impact : Triazole N-oxides show 3× higher solubility but lose target binding affinity .

Comparison with Similar Compounds

Key Findings:

Substituent Impact on SOS Inhibition: The carbamoylmethyl group in Lead 1 and Analog 14 enables β-turn mimetic properties critical for LexA binding . N-Methylation in Analog 14 improves potency and cross-species efficacy (e.g., Pseudomonas aeruginosa) by modulating conformational flexibility .

Anticancer Activity :

  • Dichlorophenyl and fluorophenyl substituents enhance antiproliferative effects in renal and CNS cancer models .

Cyclopentyl Substitution :

  • The cyclopentylamide in the target compound may reduce steric hindrance compared to bulkier aryl groups, favoring interactions with hydrophobic enzyme pockets.

Q & A

Q. What are the key structural and physicochemical properties of 5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, and how are they characterized experimentally?

Methodological Answer: The compound’s IUPAC name and structural features (e.g., triazole core, 3-chlorophenyl, and cyclopentyl substituents) can be confirmed via spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl), cyclopentyl protons (δ 1.5–2.5 ppm), and the triazole NH2_2 group (δ 5.5–6.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular formula (C14_{14}H15_{15}ClN5_5O) and exact mass (e.g., [M+H]+^+ at m/z 328.0864).
  • X-ray Crystallography: Resolve the spatial arrangement of substituents to confirm regioselectivity in triazole formation .

Q. What is the standard synthetic route for this compound, and what are the critical reaction parameters?

Methodological Answer: A modified Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically employed, adapted from analogous triazole derivatives :

Step 1: React 3-chlorophenyl azide with cyclopentyl isocyanide in the presence of CuI (catalyst).

Step 2: Introduce the carboxamide group via condensation with activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling).

Optimization: Control temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side reactions.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound across different assays?

Methodological Answer: Discrepancies in inhibitory potency (e.g., IC50_{50} values) may arise from assay conditions or enzyme isoforms. To address this:

  • Standardize Assay Conditions: Use identical buffer pH, temperature, and substrate concentrations. For example, carbonic anhydrase assays should employ TRIS buffer (pH 7.4) at 25°C .
  • Isoform-Specific Profiling: Test against recombinant enzyme isoforms (e.g., CA-II vs. CA-IX) to identify selectivity patterns.
  • Competitive Binding Studies: Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition .

Q. What experimental strategies can improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer: The compound’s low aqueous solubility (common in triazole carboxamides) can be mitigated via:

  • Co-Solvent Systems: Use DMSO/PEG 400 mixtures (≤10% v/v) for in vivo dosing .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety to enhance solubility .
  • Nanoparticle Formulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

Q. How can researchers design a robust structure-activity relationship (SAR) study to optimize this compound’s potency?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with halogen substitutions (e.g., 3-fluoro vs. 3-chloro phenyl) and cyclopentyl replacements (e.g., cyclohexyl, bicyclic groups).
  • In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like carbonic anhydrase .
  • Biological Evaluation: Prioritize analogs with >50% inhibition at 10 µM in primary screens, followed by dose-response assays (IC50_{50} determination).

Future Research Directions

  • Mechanistic Studies: Use cryo-EM or X-ray crystallography to resolve the compound’s binding mode in enzyme complexes.
  • In Vivo Efficacy: Evaluate pharmacokinetics (Cmax_{max}, t1/2_{1/2}) in rodent models of disease (e.g., cancer xenografts).
  • Toxicology Profiling: Conduct Ames tests and hepatocyte viability assays to assess genotoxicity and hepatic clearance .

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